

A Technical Guide to the Structure and Application of DBCO-PEG8-amine

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Compound of Interest

Compound Name: DBCO-PEG8-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and applications of **DBCO-PEG8-amine**, a heterobifunctional linker critical in the fields of bioconjugation, chemical biology, and pharmaceutical development.

Core Molecular Structure

DBCO-PEG8-amine is a specialized chemical compound that integrates three distinct functional components: a Dibenzocyclooctyne (DBCO) group, an 8-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1] Each component imparts specific properties that make this molecule a versatile tool for covalently linking biomolecules.

- **Dibenzocyclooctyne (DBCO):** This moiety is a key player in copper-free click chemistry.[2] The strained triple bond within the DBCO ring structure readily and specifically reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency within complex biological environments without interfering with native biochemical processes.[3] A significant advantage of this method is that it does not require a copper catalyst, which can be toxic to cells.[1]
- **Polyethylene Glycol (PEG8):** The molecule incorporates a hydrophilic spacer arm consisting of eight repeating ethylene glycol units. This PEG linker serves several crucial functions:

- Enhanced Solubility: It significantly increases the hydrophilicity and aqueous solubility of the molecule and its conjugates.[\[1\]](#)[\[2\]](#)
- Reduced Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance between the conjugated molecules, facilitating more efficient reactions.[\[1\]](#)[\[3\]](#)
- Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated biomolecules.[\[1\]](#)
- Amine Group (-NH₂): The terminal primary amine provides a versatile reactive handle for conjugation. It can readily form stable covalent bonds with a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (aldehydes or ketones).[\[2\]](#)[\[4\]](#)
This allows for the initial attachment of the DBCO-PEG8 linker to a wide range of proteins, surfaces, or other molecules of interest.

Physicochemical Properties

The quantitative data for **DBCO-PEG8-amine** are summarized below. These values are typical and may vary slightly between suppliers.

Property	Value	Citations
Chemical Formula	C ₃₇ H ₅₃ N ₃ O ₁₀ (as TFA salt)	[2] [5]
Molecular Weight	~699.8 g/mol	[2] [5] [6]
Purity	≥95%	[5] [6]
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Condition	-20°C	[2]

Experimental Protocols and Applications

DBCO-PEG8-amine is instrumental in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), for targeted drug delivery, molecular imaging, and diagnostic applications.[\[1\]](#)[\[3\]](#)[\[7\]](#) The general workflow involves a two-step conjugation strategy.

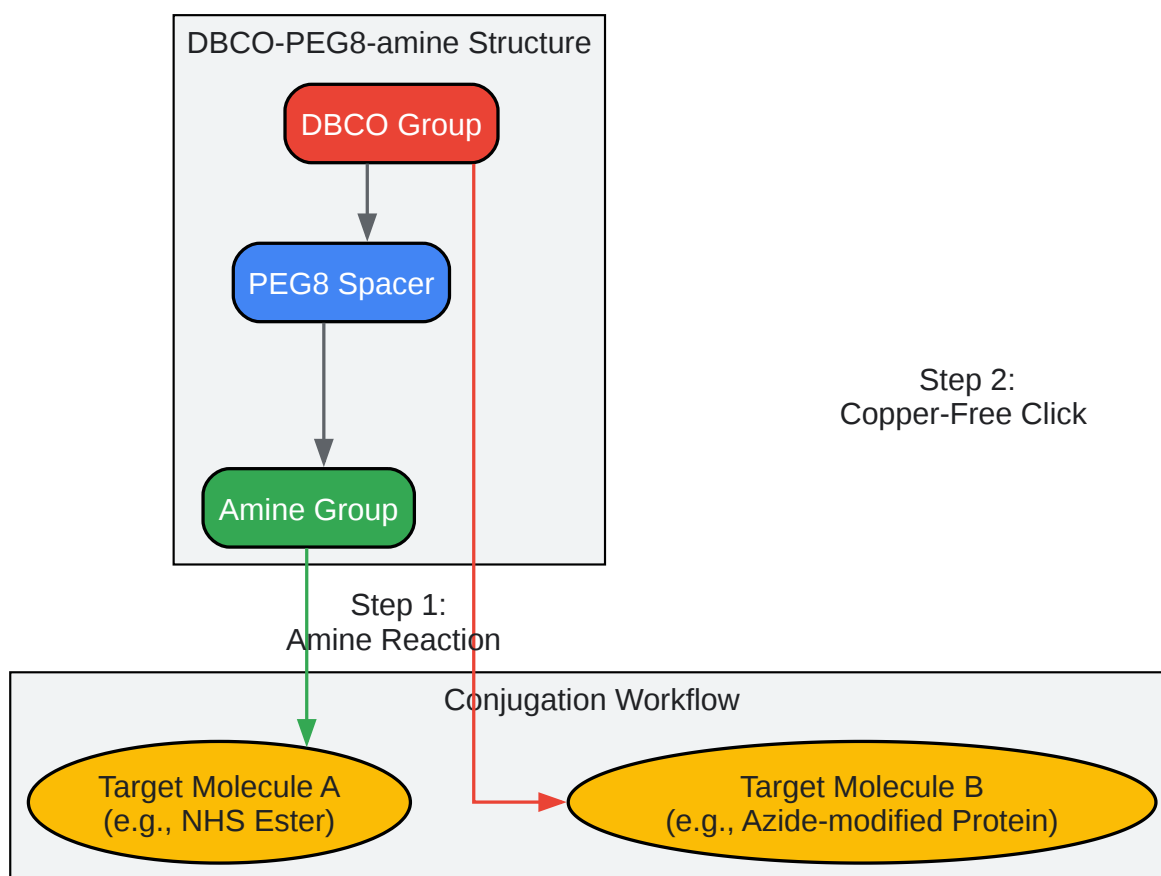
General Experimental Workflow

The dual functionality of the linker allows for a sequential conjugation process.

- Step 1: Amine-Reactive Conjugation:
 - The primary amine on the **DBCO-PEG8-amine** linker is first conjugated to a target biomolecule (Molecule A). This is typically achieved by reacting the amine with an activated functional group on Molecule A, such as an N-hydroxysuccinimide (NHS) ester.
 - Methodology: Dissolve the NHS-ester functionalized Molecule A and **DBCO-PEG8-amine** in an appropriate buffer (e.g., PBS, pH 7.4). The reaction is typically carried out at room temperature for 1-2 hours. Unreacted linker is then removed using size exclusion chromatography or dialysis.
- Step 2: Copper-Free Click Chemistry:
 - The resulting DBCO-functionalized Molecule A is now ready to be conjugated to a second molecule (Molecule B) that has been modified to contain an azide group.
 - Methodology: The azide-containing Molecule B is added to the purified DBCO-functionalized Molecule A. The reaction proceeds spontaneously without the need for a catalyst. The mixture is incubated at room temperature for 4-12 hours to form a stable triazole linkage. The final bioconjugate can then be purified.

This modular approach provides high specificity and control over the final conjugate structure.

[1]



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Caption: Logical structure and two-step reaction workflow of **DBCO-PEG8-amine**.

Key Applications in Research and Development

- Antibody-Drug Conjugates (ADCs): The PEG linker can modulate the physicochemical properties of ADCs, improving solubility and optimizing pharmacokinetic profiles like clearance and half-life.[7]
- Targeted Drug Delivery: Its properties are crucial for developing advanced drug delivery systems and targeted therapies.[1][3]

- Molecular Imaging: The linker facilitates the precise bioconjugation needed to create novel diagnostic imaging agents.[1][3]
- Biomolecule Labeling: It is widely used for labeling and tracking proteins, nucleic acids, and other biomolecules in living systems.[8]

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